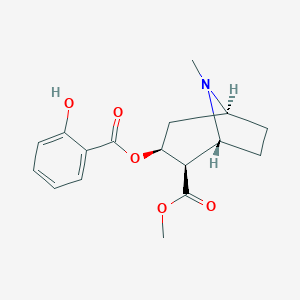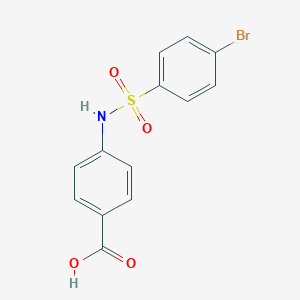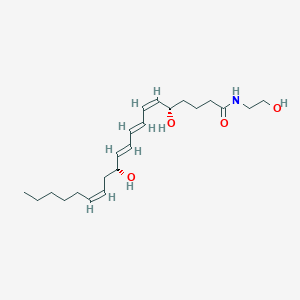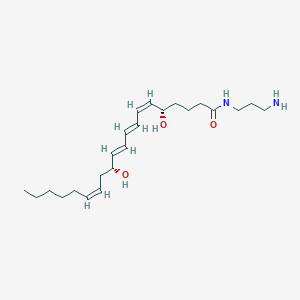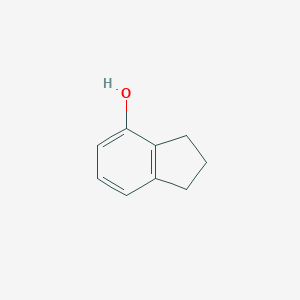
4-Indanol
Übersicht
Beschreibung
4-Indanol, also known as 4-hydroxyindole, is an organic compound with the molecular formula C8H7NO. It is a colorless solid that is insoluble in water and soluble in organic solvents. This compound is a naturally occurring compound found in a variety of plants, animals, and fungi. It is also a metabolite of the neurotransmitter serotonin and is involved in a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Chromatographic Behavior
- Molecular Structure and Chromatographic Behavior : Indanols, including 4-Indanol, have been studied for their chromatographic properties on cellulose layers. The chromatographic behavior is influenced by the molecular structure, aiding in the separation of this compound from its homologues (Graham & Daly, 1970).
Antifungal Activity
- Biocatalytic Preparation of Chloroindanol Derivatives : Enantiomerically pure chloroindanol derivatives, showing antifungal activity against the fungus Botrytis cinerea, have been prepared biocatalytically. This involves the transformation of racemic chloroindanols by B. cinerea, suggesting the fungus's use of oxidation reactions as a detoxification mechanism (Pinedo-Rivilla et al., 2020).
Biocatalysis and Drug Precursors
- Biocatalytic Kinetic Resolution of Secondary Alcohols : A study demonstrates the use of a nanohybrid material for the kinetic resolution of secondary alcohols, including rac-indanol. Chiral indanol is a precursor intermediate for synthesizing enantiomeric drugs like Indinavir and Sertraline. The study emphasizes the thermal stability and high selectivity of this biocatalysis process (Galvão et al., 2018).
Biological Significance and Applications
- Biological Properties of Indanol Derivatives : Indanol derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and CNS depressant activities. This review article underscores the significance of indanol in pharmacology (Kumar & Prashar, 2012).
Safety and Hazards
Safety data sheets suggest avoiding dust formation and breathing mist, gas, or vapors when handling 4-Indanol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Zukünftige Richtungen
A paper titled “Tunable catalyst-controlled syntheses of β- and γ-amino alcohols enabled by silver-catalysed nitrene transfer” discusses the potential future directions for research involving indole derivatives, including 4-Indanol . The paper suggests that the emergence of modern methods, especially those based on transition metal-catalyzed reactions, has opened up tremendous opportunities in the area of indole synthesis . The desired goal would be to utilize these modern methodologies for the identification of potent and promising agents to fight against Mycobacterium tuberculosis .
Wirkmechanismus
Target of Action
4-Indanol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to be biologically active compounds used in the treatment of various conditions such as cancer and microbial infections . .
Mode of Action
Indole derivatives, in general, are known to interact with various cellular targets, leading to changes in cell function . The specific mode of action of this compound would require further investigation.
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives, in general, have been shown to exhibit various biologically vital properties, including anti-cancer and anti-microbial activities .
Biochemische Analyse
Biochemical Properties
4-Indanol plays a significant role in biochemical reactions, particularly in the synthesis of various indole derivatives. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the bioconversion of indene to indandiol, a precursor for the synthesis of cis-1-amino-2-indanol, which is used in the production of HIV protease inhibitors . The interaction of this compound with enzymes such as monooxygenases and dioxygenases facilitates these biochemical transformations.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that can further participate in biochemical reactions . Additionally, this compound may inhibit or activate specific enzymes, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can result in changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects and dose-dependent responses are important considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. For example, this compound can be metabolized by monooxygenases to form indandiol, which can further participate in the synthesis of pharmacologically active compounds . The effects of this compound on metabolic flux and metabolite levels are important aspects of its biochemical analysis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its biochemical activity and function . Understanding the transport mechanisms of this compound is crucial for elucidating its role in cellular processes.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of this compound can be influenced by its localization within the cell, as different cellular compartments provide distinct biochemical environments . Studying the subcellular distribution of this compound helps in understanding its mechanism of action and effects on cellular function.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNJPUOMLRELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167708 | |
| Record name | Indan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1641-41-4 | |
| Record name | 4-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Indanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological properties of 4-Indanol?
A: this compound exhibits potent spermicidal activity. Research has shown it to be rapidly lethal to spermatozoa in vitro at concentrations ranging from 1:1,000 to 1:3,000. [] This characteristic makes it a promising candidate for contraceptive applications.
Q2: Has this compound been investigated for its tolerance in biological systems?
A: Yes, a study involving 155 patients evaluated the tolerance of a contraceptive gel containing 0.1% 7-chloro-4-indanol and 10% sodium chloride (Lanesta gel). [] The gel was administered locally in 5 cc doses for 21 consecutive days. Results indicated that the gel was well-tolerated by the vaginal mucosa with no significant changes observed in hemoglobin levels, red blood cell counts, or white blood cell counts. []
Q3: Are there any known challenges in identifying and characterizing this compound and its derivatives in complex mixtures?
A: Yes, research suggests that the unambiguous identification of this compound, 5-indanol, and their homologs in coal liquid distillates can be challenging due to a lack of comprehensive reference spectra. [] This difficulty necessitates the use of advanced analytical techniques like gas chromatography coupled with mass spectrometry (GC/MS) and pyrolysis mass spectrometry (Py/MS) in conjunction with computer-assisted pattern recognition for accurate identification. []
Q4: Have any synthetic routes been explored for creating novel this compound derivatives?
A: Yes, researchers have successfully synthesized a series of new 2-substituted 4-indanols. [] These compounds serve as valuable precursors for the preparation of esters with potential insecticidal properties. []
Q5: Are there alternative synthesis pathways for specific this compound derivatives like 1,1-Dimethyl-4-indanol?
A: Indeed, two distinct approaches have been developed for synthesizing 1,1-Dimethyl-4-indanol derivatives. [, , ] These synthetic routes provide flexibility and efficiency in accessing this specific class of compounds.
Q6: What is known about the structural properties of chlorinated this compound derivatives?
A: Research has focused on the preparation and structural elucidation of various chlorinated 4-indanols. [] Understanding the structural characteristics of these derivatives is crucial for exploring their potential applications and biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

